molecular formula C12H13NO4 B14376324 Prop-2-en-1-yl (2-carbamoylphenoxy)acetate CAS No. 90074-91-2

Prop-2-en-1-yl (2-carbamoylphenoxy)acetate

Cat. No.: B14376324
CAS No.: 90074-91-2
M. Wt: 235.24 g/mol
InChI Key: CCELVXFGUCTSQX-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (2-carbamoylphenoxy)acetate is an organic compound with a complex structure that includes an allyl group, a carbamoyl group, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl (2-carbamoylphenoxy)acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (2-carbamoylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the phenoxyacetate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl (2-carbamoylphenoxy)acetate has several scientific research applications:

  • **Chemistry

Properties

CAS No.

90074-91-2

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

prop-2-enyl 2-(2-carbamoylphenoxy)acetate

InChI

InChI=1S/C12H13NO4/c1-2-7-16-11(14)8-17-10-6-4-3-5-9(10)12(13)15/h2-6H,1,7-8H2,(H2,13,15)

InChI Key

CCELVXFGUCTSQX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

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